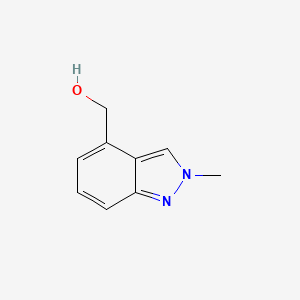
2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride
Overview
Description
2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride is an organic compound known for its versatile applications in various scientific fields. As a thiazole derivative, it features a unique structure combining both aromatic and heterocyclic elements, which confers distinct reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride can be achieved through a series of well-defined steps:
Formation of the Thiazole Ring: Typically, this involves the reaction of 4-chloro-3-methylaniline with carbon disulfide and base, followed by cyclization with α-halocarbonyl compounds.
Introduction of the Allylamino Group: The thiazole intermediate undergoes nucleophilic substitution with allylamine under controlled conditions.
Quaternization: The resultant product is treated with an appropriate alkylating agent, such as methyl chloride, to form the quaternary ammonium salt.
Industrial Production Methods
For large-scale industrial production, the process usually involves optimization of reaction conditions such as temperature, solvent selection, and purification techniques to ensure high yield and purity. Continuous flow reactors and automated processes may be employed to increase efficiency and scalability.
Chemical Reactions Analysis
2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride undergoes various types of chemical reactions, which are significant for its applications and further functionalization:
Oxidation: It can be oxidized to introduce additional functional groups or modify its electronic properties.
Reduction: Specific reduction reactions can alter the thiazole ring, impacting its reactivity and stability.
Substitution Reactions: Both the allylamino group and the chloro substituent can undergo nucleophilic or electrophilic substitution, leading to a variety of derivatives.
Cyclization Reactions: Under certain conditions, intramolecular cyclizations can form complex fused ring systems.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and a variety of nucleophiles for substitution reactions. Typical conditions involve controlled temperature, inert atmosphere, and specific solvents to facilitate reaction pathways.
Scientific Research Applications
2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride is utilized in numerous research domains:
Chemistry: As a building block for the synthesis of more complex thiazole derivatives, it is vital in materials science for developing new polymers and resins.
Biology: In biological research, it serves as a probe or modulator of enzyme activity due to its unique structure.
Medicine: It has potential therapeutic applications, such as antimicrobial and anticancer agents, due to its bioactive properties.
Industry: The compound is used in the production of dyes, pigments, and as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The biological and chemical activity of 2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride is primarily mediated through its interaction with molecular targets such as enzymes or receptors. The allylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazole ring may intercalate with DNA or interact with metal ions, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Compared to other thiazole derivatives, 2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride stands out due to the presence of the allylamino group and the 4-chloro-3-methylphenyl moiety, which impart unique reactivity and biological activity. Similar compounds include:
4-Methyl-5-thiazoleacetic acid: Another thiazole derivative, used in pharmaceuticals.
2-Aminothiazole: Known for its antimicrobial properties.
Benzothiazole derivatives: Widely studied for their diverse biological activities.
This combination of unique structural features and broad applicability makes this compound a compound of significant interest in both research and industrial contexts.
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)-N-prop-2-enyl-1,3-thiazol-3-ium-2-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S.ClH/c1-3-6-15-13-16-12(8-17-13)10-4-5-11(14)9(2)7-10;/h3-5,7-8H,1,6H2,2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIOJYZZWRIMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=[NH+]2)NCC=C)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


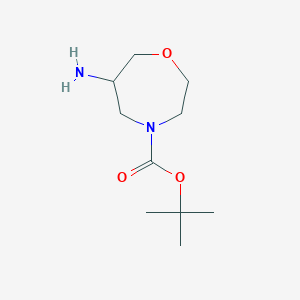
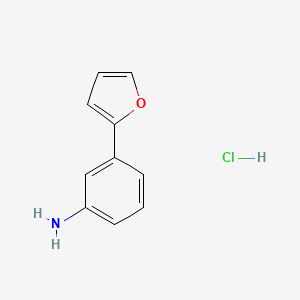


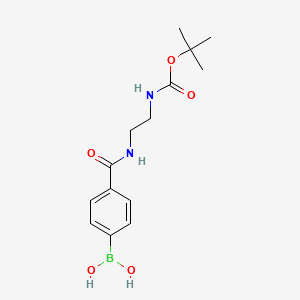
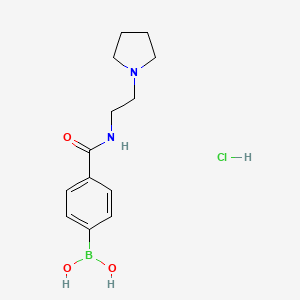


![1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride](/img/structure/B1438480.png)
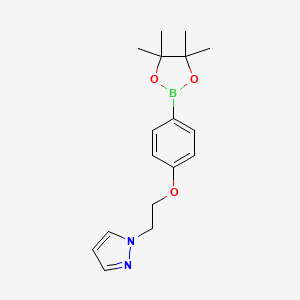
![2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride](/img/structure/B1438483.png)
![4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438486.png)
